[3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol
Overview
Description
[3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of chloro, fluoro, and isoxazole groups, which contribute to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol typically involves the reaction of 3-(4-Chloro-2-fluoro-phenyl)-acrylamide with 1,3-dichloroacetone in the presence of a suitable solvent such as toluene. The reaction mixture is maintained at reflux temperature for 24 hours with continuous removal of water to drive the reaction to completion .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a carbonyl group.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group would yield a ketone or aldehyde, while substitution reactions could introduce new functional groups at the chloro or fluoro positions.
Scientific Research Applications
[3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which [3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol exerts its effects involves its interaction with specific molecular targets. The chloro and fluoro groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The isoxazole ring can also play a role in stabilizing the compound’s interactions with its targets .
Comparison with Similar Compounds
Similar Compounds
[3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol: can be compared with other isoxazole derivatives that have similar structural features but different substituents.
Piperine: An alkaloid compound from black pepper, which also exhibits unique biological activities.
Uniqueness
The presence of both chloro and fluoro groups in this compound makes it unique compared to other isoxazole derivatives
Properties
IUPAC Name |
[3-(4-chloro-2-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO2/c1-6-9(5-15)11(14-16-6)8-3-2-7(12)4-10(8)13/h2-4,15H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQDIWRHRJAQRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=C(C=C2)Cl)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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